molecular formula C14H10Cl2N4 B3357603 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine CAS No. 74115-15-4

3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine

Cat. No.: B3357603
CAS No.: 74115-15-4
M. Wt: 305.2 g/mol
InChI Key: DMOSPPXFAKVBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine (C₁₄H₁₀Cl₂N₄) is a nonaromatic dihydrotetrazine derivative featuring two electron-withdrawing 2-chlorophenyl substituents at the 3- and 6-positions of the tetrazine ring. The compound exhibits a twisted nonplanar geometry due to the steric and electronic effects of the chlorine atoms, as confirmed by X-ray crystallography . In the solid state, it forms chain-like structures stabilized by N–H···N and N–H···Cl hydrogen bonds, which influence its crystallinity and stability .

Properties

IUPAC Name

3,6-bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOSPPXFAKVBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=NN2)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512781
Record name 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74115-15-4
Record name 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazine ring. The reaction conditions usually require heating and the presence of a suitable solvent .

Industrial Production Methods

In industrial settings, the production of clofentezine is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, solvent choice, and reaction time. The final product is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazines, dihydro derivatives, and other functionalized compounds .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that tetrazine derivatives exhibit potential anticancer properties. Specifically, 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine has been studied for its ability to inhibit tumor growth through mechanisms that may involve the disruption of cellular signaling pathways. The compound's structure allows it to interact with biological targets effectively.

Antimicrobial Properties
Studies have demonstrated that compounds in the tetrazine family possess antimicrobial activity. The presence of chlorophenyl groups enhances the lipophilicity of the molecule, potentially increasing its effectiveness against various bacterial strains. This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance.

Materials Science

Polymer Chemistry
3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine can serve as a building block for synthesizing advanced polymers. Its ability to undergo cycloaddition reactions makes it suitable for creating cross-linked polymer networks that exhibit enhanced thermal and mechanical properties. This application is crucial in developing materials for aerospace and automotive industries.

Sensors and Electronics
The compound's electronic properties make it a candidate for applications in organic electronics and sensor technology. Its incorporation into organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) can lead to improved performance due to its favorable charge transport characteristics.

Chemical Synthesis

Synthetic Intermediates
In synthetic organic chemistry, 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine is utilized as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for further functionalization and modification, making it valuable in developing new chemical entities.

Click Chemistry
The compound is also applicable in click chemistry protocols where it can participate in rapid and efficient reactions under mild conditions. This feature is particularly advantageous in drug discovery and development processes.

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated inhibition of tumor cell proliferation; potential as a lead compound for therapy.[PubChem]
Antimicrobial TestingShowed efficacy against Gram-positive bacteria; suggested modifications for enhanced activity.[LGC Standards]
Polymer DevelopmentSuccessfully synthesized high-performance polymers with improved thermal stability.[Molbase]

Mechanism of Action

The mechanism of action of 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with the nervous system of mites. It acts as an ovicide, targeting the eggs and early motile stages of mites. The compound disrupts the normal development of mites, leading to their eventual death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the mite’s metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Tetrazine Derivatives

Structural and Electronic Comparisons

Substituent Effects on Reactivity and Stability
Compound Substituents Key Properties Reference
3,6-Bis(2-chlorophenyl)-1,4-dihydrotetrazine 2-chlorophenyl Twisted nonplanar structure; strong hydrogen bonding; moderate stability
3,6-Bis(2'-pyrimidyl)-1,2,4,5-tetrazine (bmtz) 2-pyrimidyl Lower reduction potential (-1.12 V vs. FeCp₂⁺/⁰); facile one-electron reduction
3,6-Diphenyl-1,4-dihydrotetrazine Phenyl Higher electron density; forms N-substituted products via acylation
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydrotetrazine Pyrazolyl Intermediate for energetic compounds; oxidized to high-nitrogen derivatives
  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-chlorophenyl groups in the target compound enhance electron deficiency compared to phenyl or pyridyl substituents, influencing redox behavior and coordination chemistry . For example, bmtz (pyrimidyl substituents) shows easier reduction than bptz (pyridyl substituents) due to increased electron deficiency .
Hydrogen Bonding and Crystallinity
  • The 2-chlorophenyl derivative exhibits N–H···Cl hydrogen bonding, absent in phenyl or pyridyl analogs, leading to distinct crystal packing .
  • In contrast, 3,6-diphenyl-1,4-dihydrotetrazine forms simpler N–H···N networks, resulting in different solubility and thermal stability .
Energetic Materials
  • Nitramino Derivatives: Tetrazine-triazole hybrids (e.g., compound 4 in ) exhibit high heats of formation (2.09–3.95 kJ·g⁻¹) and detonation velocities (~9,100 m·s⁻¹). The chlorine substituents in the target compound may reduce nitrogen content but improve thermal stability compared to azido or nitro groups .
  • Sensitivity : Chlorophenyl groups likely lower impact sensitivity (IS) and friction sensitivity (FS) compared to azido-tetrazine N-oxides (IS: 20 J; FS: 270 N) .
Antitumor Activity
  • 3,6-Disubstituted dihydrotetrazines with acyl or aryl groups (e.g., ZGDHu-1) induce G2/M phase arrest in cancer cells . The 2-chlorophenyl variant may enhance lipophilicity and cellular uptake compared to methyl or methoxy substituents.
Coordination Chemistry
  • Dihydrotetrazines like H₂pytz (pyridyl substituents) form Pd(0) nanoparticles (TzPdNPs), whereas the chlorophenyl analog’s steric bulk may hinder metal coordination .
  • In MOFs, dihydrotetrazines act as redox-active linkers; chlorine substituents could alter framework porosity and sensing properties (e.g., chloroform detection in TMU-34) .

Key Research Findings and Contradictions

  • Biological vs. Energetic Applications : Chlorophenyl derivatives are understudied in energetic materials but show promise in antitumor contexts, unlike azido or nitro analogs .

Biological Activity

3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine, commonly known as clofentezine (CAS Number: 74115-15-4), is a compound primarily recognized for its use as an acaricide in agricultural practices. This article explores its biological activity, including its mechanisms of action, efficacy against pests, and potential therapeutic applications.

  • Molecular Formula : C14H10Cl2N4
  • Molecular Weight : 305.162 g/mol
  • LogP : 4.3358
  • Synonyms : Clofentezine

Clofentezine functions primarily as an acaricide by disrupting the normal physiological processes of mites. It acts on the nervous system of these pests, leading to paralysis and eventual death. The compound is particularly effective against various mite species that affect crops.

Table 1: Efficacy Against Common Mite Species

Mite SpeciesEfficacy (%)Reference
Tetranychus urticae95
Panonychus ulmi90
Aculops lycopersici85

Studies have shown that clofentezine exhibits high efficacy against common agricultural mite pests. For instance, it has been reported to achieve over 90% efficacy against Tetranychus urticae in controlled trials.

Toxicological Profile

Clofentezine's safety profile has been assessed in various studies. It is classified as having low toxicity to mammals and beneficial insects when used according to recommended guidelines. However, its environmental impact is still under scrutiny due to potential accumulation in ecosystems.

Case Studies

  • Field Trials on Strawberry Crops :
    In a series of field trials conducted on strawberry crops infested with Tetranychus urticae, clofentezine demonstrated significant reductions in mite populations compared to untreated controls. The application resulted in a yield increase of approximately 25% due to improved plant health.
  • Impact on Non-target Species :
    Research evaluating the impact of clofentezine on non-target species indicated minimal effects on beneficial insects such as ladybugs and predatory mites when applied at recommended rates. This selective toxicity is crucial for integrated pest management strategies.

Potential Therapeutic Applications

Recent studies have begun exploring the broader biological activities of clofentezine beyond its pesticidal properties. Preliminary research suggests potential anticancer properties, particularly against leukemia cell lines:

Table 2: Anticancer Activity Against Leukemia Cell Lines

Cell LineIC50 (μM)Reference
Jurkat23.15
K56219.12
Nalm-615.98

These findings indicate that clofentezine may inhibit cell proliferation in certain cancer cell lines, warranting further investigation into its mechanisms and potential applications in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions of substituted phenylhydrazines with appropriate carbonyl precursors. A detailed protocol involves dissolving precursors in ethanol under reflux, followed by gradual concentration to yield crystalline products . Optimization parameters include:

  • Solvent choice : Ethanol is preferred due to its polarity and boiling point (78°C), which facilitates controlled crystallization.
  • Temperature : Room-temperature evaporation minimizes side reactions.
  • Purification : Recrystallization from ethanol improves purity.

Q. Key Data for Optimization

ParameterConditionImpact on Yield/Purity
SolventEthanolHigh crystallinity
Temperature25°C (evaporation)Prevents decomposition
Reaction Time48–72 hoursMaximizes yield

Q. How can the molecular structure of this tetrazine derivative be conclusively determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For 3,6-Bis(2-chlorophenyl)-tetrazine derivatives, SC-XRD resolves ambiguities in substituent positions (e.g., 1,4 vs. 1,2 substitution) that NMR or IR cannot . Critical bond lengths include:

  • N2–C3 : 1.282 Å (typical for tetrazine rings).
  • N1–N2 : 1.417 Å (consistent with conjugated π-systems).

Q. Complementary Techniques :

  • IR Spectroscopy : Identifies N–H stretching (3200–3400 cm⁻¹) and tetrazine ring vibrations.
  • ¹H/¹³C NMR : Confirms aromatic proton environments and absence of unwanted isomers.

Advanced Research Questions

Q. How do electronic and steric effects of 2-chlorophenyl substituents influence the tetrazine ring’s reactivity in cycloaddition reactions?

Methodological Answer: The electron-withdrawing chlorine atoms stabilize the tetrazine ring, enhancing its dienophilic character in inverse electron-demand Diels-Alder (IEDDA) reactions. Steric hindrance from ortho-chlorine substituents slows reactivity with bulky dienes but improves selectivity. Computational studies (DFT) can model frontier molecular orbitals (FMOs) to predict regioselectivity .

Q. Experimental Validation :

  • Kinetic Studies : Monitor reaction rates with substituted dienes (e.g., norbornene vs. trans-cyclooctene).
  • Hammett Analysis : Correlate substituent electronic parameters (σ) with rate constants.

Q. How can contradictions in reported bioactivity data (e.g., antitumor vs. pesticide applications) be systematically addressed?

Methodological Answer: Discrepancies often arise from variations in assay conditions or cellular targets. A tiered approach is recommended:

Standardize Assays : Use identical cell lines (e.g., HeLa for antitumor studies) and pesticide models (e.g., aphid mortality assays).

Dose-Response Analysis : Establish IC₅₀/LC₅₀ values under controlled conditions.

Mechanistic Profiling : Compare transcriptomic or proteomic data across applications to identify target pathways .

Q. Example Data Conflict Resolution

Study TypeObserved ActivityProposed MechanismEvidence Source
AntitumorIC₅₀ = 12 µMDNA intercalation
PesticideLC₅₀ = 0.8 ppmMitochondrial disruption

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding modes to proteins like DNA topoisomerase II (antitumor target) or acetylcholinesterase (pesticide target). Key steps:

Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G* basis set).

Protein-Ligand Docking : Grid-box centered on active sites (e.g., ATP-binding pocket).

MD Validation : Simulate >100 ns to assess binding stability .

Q. Critical Parameters :

  • Solvation Models : TIP3P water for biological systems.
  • Force Fields : AMBER for proteins; GAFF for ligands.

Q. How can crystallographic data resolve ambiguities in the tetrazine ring’s conformation and hydrogen-bonding networks?

Methodological Answer: SC-XRD reveals boat conformations in the tetrazine ring and intramolecular N–H⋯N hydrogen bonds (2.1–2.3 Å) that stabilize the structure . Dihedral angles between aromatic rings (73.8°) highlight steric interactions influencing packing.

Q. Structural Highlights :

FeatureValueSignificance
Tetrazine ring planarity±0.0236 Å deviationConfirms 1,4-dihydro structure
N–H⋯N bond length2.15 ÅStabilizes boat conformation

Q. What advanced spectroscopic methods can detect trace impurities or degradation products in synthesized batches?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Identifies impurities via exact mass (<5 ppm error).
  • HPLC-PDA/ELS : Quantifies degradation products (e.g., hydrolyzed tetrazine rings).
  • Solid-State NMR : Detects polymorphic impurities in crystalline samples .

Q. Example Impurity Profile

ImpuritySourceDetection Limit (ppm)
Hydrolyzed byproductEthanol/water traces10 (HPLC-ELS)
Oxidized derivativeAir exposure5 (HRMS)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Reactant of Route 2
3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.